3-Tert-butylcyclobutanone

Overview

Description

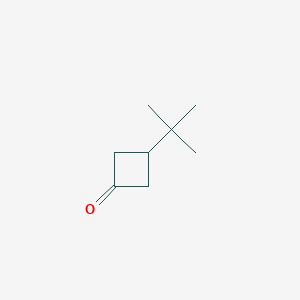

3-Tert-butylcyclobutanone is a chemical compound that is part of a broader class of cyclobutanones, which are characterized by a four-carbon ring structure (cyclobutane) with a ketone functional group. The tert-butyl group attached to this structure makes it a derivative of cyclobutanone with potential applications in synthetic chemistry, particularly in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the use of tert-butyl groups in intermediates or as protecting groups. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, highlighting the utility of tert-butyl groups in synthetic procedures . Additionally, the synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the use of tert-butyl groups in the preparation of unnatural amino acids . The tert-butyl group can also be found in the synthesis of highly functionalized 2-pyrrolidinones, which are used in the development of novel macrocyclic inhibitors .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the influence of the tert-butyl group on the cyclobutanone ring. Steric effects due to the bulky tert-butyl group can lead to interesting structural phenomena, as seen in the case of 1,3-diphosphacyclobutane-2,4-diyls, where tert-butyl substituents affect the overall structure . Similarly, the tetra-tert-butyl derivatives of cyclobutadiene have been studied, revealing significant bond length variations and steric effects .

Chemical Reactions Analysis

The tert-butyl group can influence the reactivity and selectivity of chemical reactions. For example, the unusual regiochemistry observed in the cycloaddition of ketenes to (R)-2-tert-butyldihydrooxazole derivatives is attributed to steric control . In another study, the dimerization and cycloaddition reactions of transient tri-tert-butylphosphacyclobutadiene were explored, demonstrating the reactivity of compounds with tert-butyl substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the tert-butyl group can be significantly different from their unsubstituted counterparts. The evaluation of tert-butyl isosteres in drug analogues has shown that the incorporation of the tert-butyl group can lead to increased lipophilicity and decreased metabolic stability, which are important considerations in medicinal chemistry . Furthermore, the steric bulk of tert-butyl groups can lead to crowded molecular structures, as seen in the synthesis of sterically crowded alkenes, which can affect the physical properties and reactivity of these compounds .

Scientific Research Applications

Synthesis and Material Science Applications

- 3-Tert-butylcyclobutanone derivatives are used in the synthesis of biologically active compounds and material science applications. An example is the scale-up synthesis of a cis-cyclobutane derivative using continuous photo flow chemistry for producing compounds with a cyclobutane ring system, useful in various biological and material science contexts (Yamashita, Nishikawa, & Kawamoto, 2019).

Medicinal Chemistry and Drug Development

- The tert-butyl group, a motif often seen in medicinal chemistry, is investigated for its impact on the properties of bioactive compounds. For instance, research into the physicochemical data of drug analogues of bosentan and vercirnon shows how the tert-butyl substituent affects efficacy and activities, indicating its importance in drug design (Westphal et al., 2015).

Organic Chemistry and Reaction Studies

- Studies in organic chemistry demonstrate the use of tert-butylcyclobutanone in various reactions. For instance, its epoxidation and the Baeyer-Villiger reaction for creating specific lactones and lactols, as explored in the synthesis of 4-(di-tert-butylmethylene)tetramethyl dihydro-2(3H)-furanone and furanols (Garratt, Payne, & Tocher, 1990).

Computational Chemistry

- Computational studies, such as the MCSCF study on the [2 + 2] cycloaddition of tert-butylcyanoketene to phenylethene, provide insights into the effects of solvents and substituents on reaction paths. This research sheds light on the detailed mechanisms of reactions involving tert-butylcyclobutanone derivatives (Reguero et al., 1993).

Chemical Synthesis and Catalysis

- Research on alkylidene and metalacyclic complexes of tungsten involving tert-butylcyclobutanone derivatives demonstrates their application in catalysis, particularly in ring-closing metathesis. These studies contribute to the development of new catalytic methods in organic synthesis (Tsang et al., 2003).

Environmental and Biological Applications

- The tert-butyl group, found in compounds like tert-butyl-4-hydroxyanisole, is studied for its anticarcinogenic effects and enzyme induction in various tissues. This research highlights the potential environmental and biological impact of tert-butylcyclobutanone and its derivatives (De Long, Prochaska, & Talalay, 1985).

Future Directions

While specific future directions for 3-Tert-butylcyclobutanone are not mentioned, cyclobutanes are increasingly used in medicinal chemistry in the search for relevant biological properties . Improved synthetic methods and commercial availability now allow for more facile incorporation of this structural motif in small-molecule drug candidates .

properties

IUPAC Name |

3-tert-butylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2,3)6-4-7(9)5-6/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGBXGJNDWCDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20614-90-8 | |

| Record name | 3-tert-butylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B3004191.png)

![2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine](/img/structure/B3004202.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3004206.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B3004208.png)

![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3004210.png)

![4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3004211.png)